1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline
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Overview
Description
1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural alkaloids. The presence of methoxy groups at the 6 and 7 positions, along with an ethyl group at the 1 position, makes this compound particularly interesting for various scientific applications.
Preparation Methods
The synthesis of 1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing tetrahydroisoquinoline cores . Another method includes the Petasis reaction, which involves the formation of a diastereomeric morpholinone derivative that is further transformed into the desired tetrahydroisoquinoline . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions with o-quinone methides, forming complex polycyclic structures.
Scientific Research Applications
1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Biology: The compound has been studied for its antiproliferative effects on hepatocellular carcinoma.
Mechanism of Action
The mechanism of action of 1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of catechol-O-methyltransferase, which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, thereby exerting therapeutic effects in conditions like Parkinson’s disease.
Comparison with Similar Compounds
1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline can be compared with other similar compounds such as:
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Known for its use in treating Parkinson’s disease.
1-Ethyl-6,7-dimethoxy-1,2-dimethyl-3,4-dihydroisoquinoline: Another derivative with similar structural features but different biological activities.
6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline: Studied for its role in reversing multidrug resistance.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
CAS No. |
918665-58-4 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H19NO2/c1-4-11-10-8-13(16-3)12(15-2)7-9(10)5-6-14-11/h7-8,12-13H,4-6H2,1-3H3 |
InChI Key |
WSXHRFXLWPWART-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NCCC2=CC(C(C=C21)OC)OC |
Origin of Product |
United States |
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